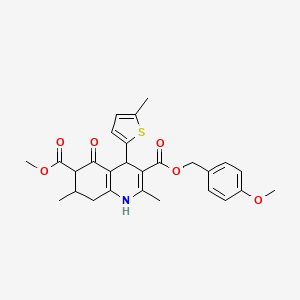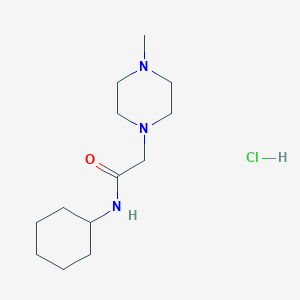![molecular formula C20H13Cl2N3O4 B4139329 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4139329.png)
2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide
Overview
Description
2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide, also known as DCN, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic GMP (cGMP) in the corpus cavernosum of the penis. This inhibition leads to an increase in the levels of cGMP, which in turn causes smooth muscle relaxation and increased blood flow, resulting in improved erectile function. However, DCN has also been found to have other biochemical and physiological effects, which have made it a valuable tool in scientific research.
Mechanism of Action
2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide inhibits PDE5 by binding to the catalytic site of the enzyme and preventing the hydrolysis of cGMP. This leads to an increase in the levels of cGMP, which causes smooth muscle relaxation and increased blood flow. 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide has a high selectivity for PDE5 over other PDE isoforms, which makes it a potent and specific inhibitor of PDE5.
Biochemical and Physiological Effects
In addition to its effects on erectile function, 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide has been found to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease. 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide has also been found to have anti-inflammatory effects, which may make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide in lab experiments is its high selectivity for PDE5. This makes it a valuable tool for studying the role of PDE5 in various physiological processes. However, 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide is a synthetic compound and may not accurately reflect the effects of endogenous PDE5 inhibitors. In addition, 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide has a short half-life and may require frequent dosing in experiments.
Future Directions
There are several future directions for the use of 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide in scientific research. One area of interest is the role of PDE5 inhibitors in the treatment of cardiovascular disease. 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit platelet aggregation, which may have implications for the prevention of thrombotic events such as heart attacks and strokes. Another area of interest is the potential use of 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide as an anti-inflammatory agent. Further research is needed to determine the efficacy and safety of 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide in these applications.
Scientific Research Applications
2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide has been extensively used in scientific research due to its potent inhibitory effect on PDE5. It has been used to study the mechanism of action of PDE5 inhibitors and their effects on smooth muscle relaxation and blood flow. In addition, 2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide has been used to investigate the role of cGMP in various physiological processes, including platelet aggregation, vascular tone, and cardiac function.
properties
IUPAC Name |
2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-13-7-10-15(16(22)11-13)20(27)23-14-8-5-12(6-9-14)19(26)24-17-3-1-2-4-18(17)25(28)29/h1-11H,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQIYPUPQZUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-[(2-nitrophenyl)carbamoyl]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4139256.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4139258.png)

![4-chloro-N-[2-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4139268.png)
![N-[2-(dimethylamino)ethyl]-5-(phenylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4139271.png)
![2-(1-adamantyl)-N-{2-[(2-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4139276.png)
![ethyl {2-imino-3-[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-5-oxo-1-imidazolidinyl}acetate](/img/structure/B4139284.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-(2-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4139298.png)
![N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4139300.png)
![4-[(2-methoxyethyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4139315.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4139317.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4139326.png)
![ethyl 5-isopropyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4139336.png)
